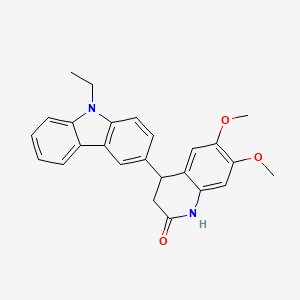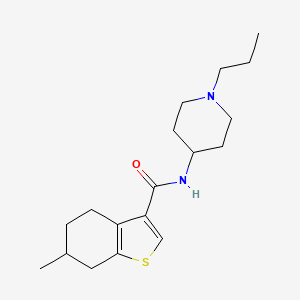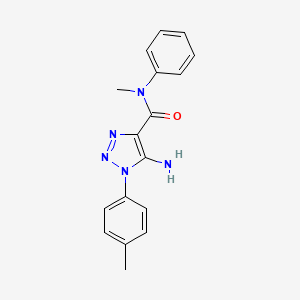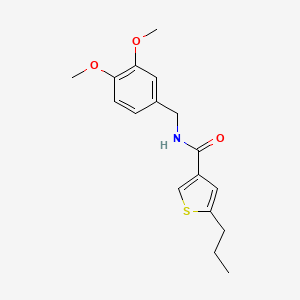
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as EDCQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EDCQ belongs to the family of quinoline derivatives and has been shown to possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. This compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis and viral protein translation. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a broad range of biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, inhibits viral replication, and suppresses inflammatory cytokine production. In vivo studies have shown that this compound exhibits potent antitumor activity in mouse xenograft models of breast, lung, and colon cancer. This compound has also been shown to reduce viral load in animal models of HIV and hepatitis B infection.
实验室实验的优点和局限性
One of the major advantages of 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its broad range of biological activities, which makes it a potential candidate for the treatment of multiple diseases. This compound is also relatively easy to synthesize and can be obtained in moderate to good yields. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
未来方向
Despite the promising results obtained with 4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in preclinical studies, there is still much to be learned about its potential therapeutic applications. Future research should focus on elucidating the exact mechanism of action of this compound and optimizing its pharmacological properties, such as solubility and bioavailability. In addition, future studies should investigate the potential of this compound as a combination therapy with other anticancer drugs or antiviral agents. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans.
科学研究应用
4-(9-ethyl-9H-carbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to possess antiviral activity against several viruses, including HIV, hepatitis B and C, and herpes simplex virus. In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-(9-ethylcarbazol-3-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-4-27-21-8-6-5-7-16(21)19-11-15(9-10-22(19)27)17-13-25(28)26-20-14-24(30-3)23(29-2)12-18(17)20/h5-12,14,17H,4,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHVVLXZSEHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3CC(=O)NC4=CC(=C(C=C34)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4749785.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4749788.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)



![1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4749860.png)
![N-(4-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4749868.png)
![4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)

![N-(2-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4749881.png)